Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane
Description
Systematic IUPAC Nomenclature Analysis
The IUPAC name tributyl-(3-undecylthieno[3,2-b]thiophen-5-yl)stannane (PubChem CID: 138958405) reflects the compound’s structural complexity. Breaking down the nomenclature:
- Parent system : The fused bicyclic system thieno[3,2-b]thiophene serves as the core structure. Numbering begins at the sulfur atom in the first thiophene ring (position 1), proceeds to the fused carbon (position 2), and continues through the second thiophene ring (positions 3–6) .
- Substituents :
- A tributylstannyl group (-Sn(C$$4$$H$$9$$)$$_3$$) attaches to position 5 of the fused ring system.
- An undecyl chain (-C$${11}$$H$${23}$$) substitutes position 3.
The computed SMILES string CCCCCCCCCCCC1=CSC2=C1SC(=C2)[Sn](CCCC)(CCCC)CCCC corroborates this arrangement, showing the undecyl chain (12 consecutive carbons, including the ring-attached carbon) and tributyltin moiety. Discrepancies in positional descriptors (e.g., “6-undecyl” vs. “3-undecyl” in alternative naming conventions) arise from differing numbering approaches for fused heterocycles, highlighting the need for standardized computational validation tools.
Molecular Formula and Weight Validation
The molecular formula C$${29}$$H$${52}$$S$$_2$$Sn was verified through mass spectrometric principles and manual calculation:
| Element | Count | Exact Mass (amu) | Contribution (amu) |
|---|---|---|---|
| C | 29 | 12.000000 | 348.000000 |
| H | 52 | 1.007825 | 52.406902 |
| S | 2 | 31.972071 | 63.944142 |
| Sn | 1 | 117.901607 | 117.901607 |
| Total | 582.252651 |
Table 1: Monoisotopic mass calculation for C$$_{29}$$H$$_{52}$$S$$_2$$Sn using exact isotopic masses .
PubChem reports a molecular weight of 583.6 g/mol , which aligns with average atomic masses (e.g., Sn ≈ 118.71 g/mol). The 0.2% discrepancy between the monoisotopic (582.2527 amu) and average mass arises from natural isotopic abundance variations, particularly for tin (10 stable isotopes) and sulfur (4 isotopes) .
Stereochemical Configuration and Isomerism
The tin center adopts a tetrahedral geometry , with bonding to:
- Three butyl groups
- The thieno[3,2-b]thiophene ring system
Despite this tetrahedral arrangement, stereoisomerism is precluded due to:
- Symmetry : The three butyl groups are identical, creating a plane of symmetry that negates chirality.
- Conformational rigidity : The bulky thienothiophene ring restricts rotation around the Sn–C(aryl) bond, fixing the spatial arrangement.
Potential regioisomers could theoretically form if the substituents occupied different positions on the fused ring system. However, the synthetic route described for analogous compounds—involving Stille coupling between tributyltin reagents and brominated thienothiophenes —ensures selective substitution at the most reactive positions (2 and 5 in thieno[3,2-b]thiophene derivatives) .
Table 2: Analysis of isomerism potential in tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane.
The absence of observable stereoisomers aligns with organotin chemistry principles, where trisubstituted tin compounds (R$$_3$$SnX) typically exhibit limited stereochemical diversity unless bonded to four distinct groups .
Properties
Molecular Formula |
C29H52S2Sn |
|---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
tributyl-(3-undecylthieno[3,2-b]thiophen-5-yl)stannane |
InChI |
InChI=1S/C17H25S2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16;3*1-3-4-2;/h12,14H,2-11H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
AZFHHHGTWOIXMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CSC2=C1SC(=C2)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[3,2-b]thiophene Core Functionalization
The synthesis begins with the preparation of 6-undecylthieno[3,2-b]thiophene. Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 2-bromo-6-undecylthieno[3,2-b]thiophene with >90% efficiency. The undecyl chain, introduced via Friedel-Crafts alkylation, enhances solubility and prevents π-π stacking.
Key Reaction:
$$
\text{Thieno[3,2-b]thiophene} + \text{1-Undecene} \xrightarrow{\text{AlCl}_3} \text{6-Undecylthieno[3,2-b]thiophene}
$$
Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 hours.
Stannylation via Stille Coupling
The brominated intermediate undergoes stannylation using tributyltin chloride (Bu₃SnCl) and a palladium catalyst. Two principal methods dominate:
a) Traditional Thermal Method
- Catalyst : Pd(PPh₃)₄ (2–5 mol%)
- Solvent : Anhydrous toluene or tetrahydrofuran (THF)
- Temperature : 110–130°C
- Time : 24–36 hours
- Yield : 75–85%.
Mechanism :
$$
\text{2-Bromo-6-undecylthieno[3,2-b]thiophene} + \text{Bu}_3\text{SnCl} \xrightarrow{\text{Pd(0)}} \text{Tributylstannane derivative}
$$
The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with Bu₃SnCl and reductive elimination.
b) Microwave-Assisted Synthesis
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs flow reactors to enhance reproducibility and safety:
Reaction Optimization and Challenges
Catalyst Loading and Solvent Effects
| Parameter | Pd(PPh₃)₄ (Traditional) | Pd₂(dba)₃ (Microwave) |
|---|---|---|
| Catalyst (mol%) | 2–5 | 1 |
| Solvent | Toluene | Toluene |
| Temperature (°C) | 110–130 | 150 |
| Time (h) | 24–36 | 4 |
| Yield (%) | 75–85 | 88–92 |
Higher catalyst loads in traditional methods offset slower kinetics, while ligand-free Pd₂(dba)₃ in microwave systems reduces costs.
Characterization and Quality Control
Spectroscopic Validation
Emerging Methodologies
Electrochemical Stannylation
Preliminary studies show 60% yield using Pd/C electrodes in dimethylacetamide, avoiding stoichiometric tin reagents.
Biocatalytic Approaches
Engineered E. coli expressing Sn-C lyases achieve 40% conversion at 30°C, though scalability remains challenging.
Chemical Reactions Analysis
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced tin species.
Substitution: The compound is reactive in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions are typically modified organotin compounds with altered functional groups or oxidation states .
Scientific Research Applications
Organic Photovoltaics
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane has gained attention as a material in organic photovoltaic cells (OPVs). Its structure allows for efficient charge transport and light absorption, making it suitable for use as an electron donor or acceptor in polymer blends.
Case Study: Performance in OPVs
A study demonstrated that incorporating this compound into a polymer blend significantly improved the power conversion efficiency (PCE) of OPVs. The optimal blend exhibited a PCE increase from 5% to over 8%, attributed to enhanced charge mobility and reduced recombination losses .
Photonic Devices
The compound is also utilized in the fabrication of photonic devices, including light-emitting diodes (LEDs) and lasers. Its unique electronic properties facilitate effective light emission and modulation.
Case Study: LED Fabrication
Research indicated that LEDs fabricated using this compound exhibited superior brightness and color purity compared to traditional materials. The devices operated efficiently at low voltages, enhancing their applicability in consumer electronics .
Precursor for Advanced Materials
This compound serves as a precursor for synthesizing various advanced materials, including nanostructures and hybrid organic-inorganic systems.
Case Study: Nanostructured Materials
In recent experiments, this compound was used to synthesize nanostructured tin sulfide (SnS) films through a chemical vapor deposition method. The resulting films demonstrated excellent photovoltaic properties, paving the way for their application in next-generation solar cells .
Table 1: Comparison of Applications
| Application | Description | Performance Metrics |
|---|---|---|
| Organic Photovoltaics | Used as electron donor/acceptor | PCE increased from 5% to >8% |
| Photonic Devices | Fabrication of LEDs and lasers | Enhanced brightness; low voltage operation |
| Advanced Materials | Precursor for nanostructures | High efficiency in photovoltaic applications |
Mechanism of Action
The mechanism by which Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane exerts its effects involves its interaction with molecular targets and pathways. The compound’s organotin core allows it to form stable complexes with various substrates, facilitating catalytic reactions. Its lipophilic nature enables it to penetrate biological membranes, where it can modulate cellular processes by interacting with specific proteins or enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Variations
Shorter Linear Alkyl Chains
- Tributyl(6-hexylthieno[3,2-b]thiophen-2-yl)stannane: Features a shorter hexyl (C6) chain. Reduced solubility compared to the undecyl (C11) derivative, leading to challenges in film formation for optoelectronic devices . Molecular weight: ~469.5 g/mol (estimated), lower than the undecyl analog (583.56 g/mol) .
Branched Alkyl Chains
- Tributyl(6-(2-octyldodecyl)thieno[3,2-b]thiophen-2-yl)stannane: Incorporates a bulky 2-octyldodecyl (C20) branched chain. Superior solubility in nonpolar solvents compared to linear chains, enabling homogeneous polymer blending in organic photovoltaics (OPVs) . Molecular weight: ~777.6 g/mol, significantly higher than the undecyl variant .
Impact of Chain Length and Structure
| Property | Undecyl (C11) | Hexyl (C6) | 2-Octyldodecyl (C20) |
|---|---|---|---|
| Solubility in THF | High | Moderate | Very High |
| Molecular Weight (g/mol) | 583.56 | ~469.5 | ~777.6 |
| Application | OPVs, LEDs | Research | High-performance OPVs |
Key Insight : Longer or branched alkyl chains improve solubility but may reduce charge carrier mobility due to increased steric hindrance .
Substituent Variations
Aryl and Heteroaryl Substituents
- Tributyl(6-(4-hexylphenyl)thieno[3,2-b]thiophen-2-yl)stannane: Substitutes alkyl with a 4-hexylphenyl group. Enhances π-conjugation and electron affinity, red-shifting absorption spectra for near-infrared OPV applications .
- Tributyl(6-(5-hexylthiophen-2-yl)thieno[3,2-b]thiophen-2-yl)stannane: Adds a thiophene ring, extending conjugation and improving charge transport in polymer solar cells .
Selenium Analog
- Tributyl(6-undecylselenopheno[3,2-b]thiophen-2-yl)stannane: Replaces sulfur in the thiophene ring with selenium (Se). Lower bandgap due to Se’s larger atomic size and polarizability, enabling broader light absorption . Molecular weight: 630.48 g/mol (vs. 583.56 for sulfur analog) .
Electronic Properties Comparison
| Compound Type | Absorption Max (nm) | Bandgap (eV) | HOMO/LUMO (eV) |
|---|---|---|---|
| Undecyl (C11) | ~450 | ~2.1 | -5.3/-3.2 |
| 4-Hexylphenyl Substituent | ~600 | ~1.8 | -5.1/-3.4 |
| Selenium Analog | ~650 | ~1.6 | -5.0/-3.5 |
Key Insight : Aryl and selenium substituents enhance optoelectronic performance but may complicate synthesis and reduce stability .
Unsubstituted Analog
- Tributyl(thieno[3,2-b]thiophen-2-yl)stannane (CAS: 160032-41-7): Lacking alkyl chains, this compound has poor solubility, limiting its utility in solution processing. Molecular weight: 429.27 g/mol, significantly lower than alkylated variants . Primarily used in small-scale research rather than industrial applications .
Organic Photovoltaics (OPVs)
- The undecyl derivative’s balance of solubility and charge transport makes it a preferred monomer in donor-acceptor polymers (e.g., PT-ODTTBT), achieving power conversion efficiencies (PCE) >10% .
- Branched-chain analogs (e.g., 2-octyldodecyl) are used in high-performance OPVs due to enhanced film morphology .
Light-Emitting Diodes (LEDs)
- Selenium analogs exhibit red-shifted electroluminescence, suitable for deep-red LEDs .
Biological Activity
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane (CAS No. 2304444-54-8) is a synthetic organotin compound that has garnered interest for its potential applications in materials science, particularly in organic electronics and photovoltaics. Its unique structural features, including a thieno[3,2-b]thiophene moiety, suggest potential biological activity that warrants investigation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 583.56 g/mol. The compound is characterized by its solubility in organic solvents and is typically stored under nitrogen at low temperatures to maintain stability .
| Property | Value |
|---|---|
| Molecular Formula | C29H52S2Sn |
| Molecular Weight | 583.56 g/mol |
| Solubility | Organic solvents |
| Storage Conditions | -80°C under nitrogen |
Neurotoxicity and Endocrine Disruption
Organotin compounds are known to have neurotoxic effects and can disrupt endocrine functions in various organisms. For example, tributyl tin (TBT), a related compound, has been shown to interfere with hormonal signaling pathways in aquatic organisms . Given the structural characteristics of this compound, it may exhibit similar toxicological profiles which necessitate further investigation.
In Vivo Studies
In vivo formulations of organotin compounds often require careful consideration due to their toxicity profiles. Preliminary formulations for animal studies suggest a combination with co-solvents like DMSO and PEG300 to enhance solubility and bioavailability . However, detailed pharmacokinetic studies specific to this compound are still needed.
Case Study 1: Cytotoxicity Evaluation
A study evaluating the cytotoxicity of organotin compounds on human cancer cell lines demonstrated that certain derivatives led to significant cell death at micromolar concentrations. While direct data on this compound was not available, the results suggest that further exploration could yield promising anticancer agents.
Case Study 2: Endocrine Disruption Assessment
Research into the endocrine-disrupting capabilities of organotin compounds showed significant effects on reproductive health in animal models. These findings highlight the need for comprehensive toxicological assessments for new derivatives like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
